molecular formula C19H25NO2 B1389122 N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline CAS No. 1040691-04-0

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline

Cat. No.: B1389122
CAS No.: 1040691-04-0
M. Wt: 299.4 g/mol
InChI Key: WLXULUYHYDUVFS-UHFFFAOYSA-N
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Description

Molecular Weight Calculation

Using standard atomic masses:

Element Count Atomic Mass (u) Contribution (u)
Carbon (C) 19 12.011 228.209
Hydrogen (H) 25 1.008 25.200
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 2 15.999 31.998
Total 299.414

This matches the experimentally reported molecular weight of 299.4 g/mol . The exact mass (monoisotopic mass) is 299.1885 u , critical for mass spectrometry applications.

Functional Group Analysis

  • Methoxy group (-OCH₃) : Contributes to hydrophobicity and electronic effects on the aromatic ring.
  • Secondary amine (-NH-) : Influences solubility and potential for hydrogen bonding.
  • Ether linkage (-O-) : Enhances conformational flexibility between aromatic systems.

The balance of hydrophobic (isopropyl, methoxy) and polar (amine, ether) groups dictates the compound’s physicochemical behavior, including solubility in organic solvents and limited aqueous miscibility.

Properties

IUPAC Name

3-methoxy-N-[2-(4-propan-2-ylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)16-8-10-18(11-9-16)22-15(3)13-20-17-6-5-7-19(12-17)21-4/h5-12,14-15,20H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXULUYHYDUVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-isopropylphenol with 1-bromo-3-chloropropane to form 2-(4-isopropylphenoxy)propyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer and autoimmune disorders. The compound has shown promise in inhibiting specific kinases such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2), which are implicated in inflammatory responses and neurodegenerative diseases .

Treatment of Autoimmune Diseases

The compound's ability to modulate kinase activity suggests its potential use in treating autoimmune diseases. By inhibiting pathways that lead to excessive inflammatory responses, this compound may help manage conditions like rheumatoid arthritis and lupus .

Neurodegenerative Disease Management

Research indicates that the compound may also be beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting specific kinases involved in neuronal signaling, it could potentially slow down disease progression or alleviate symptoms .

Proteomics Research

In the realm of biochemistry, this compound is utilized as a biochemical tool for proteomics research. Its properties allow researchers to study protein interactions and functions within cellular environments, contributing to a deeper understanding of cellular mechanisms .

Drug Development

The compound serves as a lead structure in drug development processes aimed at creating new therapeutic agents. Its modifications can lead to derivatives with enhanced efficacy or reduced side effects, making it a valuable asset in pharmaceutical research .

Safety and Toxicology Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicity assessments indicate that compounds related to this structure may pose risks if not handled properly. For instance, M-anisidine, a related compound, has been classified as toxic upon exposure through ingestion, skin contact, or inhalation . Therefore, appropriate safety measures should be implemented during laboratory handling and application.

Summary Table of Applications

Application AreaDescription
Kinase InhibitionInhibits kinases like SYK and LRRK2 involved in inflammation and neurodegeneration
Treatment of Autoimmune DiseasesPotential use in managing conditions such as rheumatoid arthritis
Neurodegenerative Disease ManagementMay help alleviate symptoms or slow progression of diseases like Alzheimer's and Parkinson's
Proteomics ResearchUsed as a biochemical tool for studying protein interactions
Drug DevelopmentServes as a lead structure for developing new therapeutic agents

Mechanism of Action

The mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following analogs highlight key structural differences and their implications:

Compound Name Substituent Variations vs. Target Compound Key Structural Features Reference
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline Methoxy → Tetrahydrofuranymethoxy Increased steric bulk; altered polarity
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline 3-Methoxy → 2,5-Dimethyl Reduced electron-withdrawing effects
N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-3-methoxyaniline Extended ethoxy chains; amine terminus Enhanced hydrophilicity; longer chain
2-[3-(N-Phthalimido)propyl]pyrimidines Aniline → Pyrimidine core; phthalimido group Heterocyclic core; altered binding affinity

Key Observations :

  • Tetrahydrofuranymethoxy substitution () introduces a cyclic ether, likely improving solubility in polar solvents compared to the methoxy group .
  • Pyrimidine analogs () diverge significantly in core structure, suggesting applications in nucleoside mimics or kinase inhibitors .

Key Observations :

  • Copper-catalyzed methods () yield <20% , likely due to steric hindrance from extended ethoxy chains .
  • Alkylation with phthalimide () achieves higher yields (62–71%), attributed to stable intermediates and optimized conditions in DMF .

Physicochemical Properties

Molecular weight and functional groups influence behavior:

Compound Molecular Formula Molecular Weight Hazard Profile Reference
N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline (Target) C₂₀H₂₇NO₂ 313.4 (estimated) Not reported
Tetrahydrofuranymethoxy analog C₂₃H₃₁NO₃ 369.5 Irritant (Xi)
Pyrimidine derivatives (7a–d) Varies ~350–400 Not reported

Key Observations :

  • The tetrahydrofuranymethoxy analog () has a higher molecular weight (369.5 vs. ~313.4) due to the cyclic ether group, which may enhance thermal stability .
  • Hazard data for the target compound are unavailable, but structural analogs like the tetrahydrofuranymethoxy derivative are classified as irritants, suggesting similar handling precautions .

Biological Activity

N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline is an organic compound belonging to the class of aniline derivatives, characterized by a unique chemical structure that includes a methoxy group and an isopropylphenoxy moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO2C_{18}H_{25}NO_2, with a molecular weight of approximately 314.43 g/mol. The compound's structure is defined by the following key features:

  • Isopropylphenoxy group : Contributes to hydrophobic interactions and potential receptor binding.
  • Methoxy group : May enhance lipophilicity and influence biological activity.

Structural Formula

N 2 4 Isopropylphenoxy propyl 3 methoxyaniline\text{N 2 4 Isopropylphenoxy propyl 3 methoxyaniline}

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The precise mechanism of action remains under investigation, but it is hypothesized that the compound could modulate enzyme activity or receptor binding, leading to physiological changes.

Antioxidant Activity

Studies have demonstrated that similar compounds exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity can help mitigate oxidative stress, a factor implicated in various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses.

Cardiovascular Applications

The compound's potential application in cardiovascular health has been explored, particularly regarding its ability to influence cholesteryl ester transfer protein (CETP) activity. Inhibiting CETP can lead to improved lipid profiles and reduced atherosclerosis risk .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-N-[2-(4-isopropylphenoxy)propyl]-4-methoxyanilineChlorine substitution at para positionPotentially different biological activity due to halogen effects
4-MethoxyanilineSimple aniline derivativeLacks isopropylphenoxy moiety; different properties
2-Methoxy-6-methylanilineMethoxy substitution at different positionUsed in synthesizing other biologically active compounds

Case Studies and Research Findings

Q & A

Basic: What are the primary synthetic routes for N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via palladium- or copper-catalyzed coupling reactions. For example, Pd(dba)₂ with BINAP as a ligand efficiently facilitates aryl-amine coupling, as demonstrated in analogous oxadiamine derivatives (e.g., compound 36a, 17% yield under Pd catalysis with 3-bromophenol) . Copper catalysis (e.g., CuI) may offer cost advantages but requires optimization of halogenated substrates (e.g., fluorinated iodobenzenes) to achieve comparable regioselectivity . Key factors affecting yield include:

  • Catalyst system : Pd-based systems favor electron-deficient aryl halides, while Cu catalysts tolerate bulkier substituents.
  • Substrate reactivity : Bromo- and iodoarenes generally outperform chloro derivatives due to better leaving-group ability.
  • Temperature : Reactions often proceed at 80–110°C in toluene or DMF, with prolonged heating (12–24 hrs) necessary for completion.

Advanced: How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. For instance, in Pd-catalyzed reactions, electron-withdrawing groups (e.g., fluorine) on aryl halides enhance oxidative addition, favoring para-substitution (e.g., 82% yield for para-trifluoromethyl derivatives in compound 37) . In contrast, steric hindrance from isopropyl or methoxy groups may shift selectivity to meta positions. Strategies include:

  • Ligand tuning : Bulky ligands (e.g., BINAP) improve selectivity for hindered substrates.
  • Substrate pre-functionalization : Introducing directing groups (e.g., sulfonamides) can guide coupling positions, as seen in perfluoroalkylated analogs .
  • Computational modeling : DFT calculations predict transition-state energies to optimize catalyst-substrate pairing.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Identify protons on the methoxy (δ ~3.7–3.9 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~2.8–3.1 ppm for CH). Aromatic protons appear as complex multiplets (δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm, as demonstrated for structurally similar nitroanilines .
  • IR spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹).

Advanced: How do solvent polarity and pH affect the stability of this compound in solution?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via hydrogen bonding with the methoxy and amine groups. Non-polar solvents (e.g., hexane) may induce aggregation, complicating reactivity .
  • pH sensitivity : Under acidic conditions (pH <4), protonation of the aniline nitrogen increases solubility but risks ether bond hydrolysis. Alkaline conditions (pH >9) deprotonate the amine, reducing nucleophilicity and altering reaction pathways .

Basic: What are common impurities in synthesized this compound, and how are they identified?

Answer:
Typical impurities include:

  • Unreacted intermediates : Residual 4-isopropylphenol or 3-methoxyaniline, detected via HPLC (retention time comparison) or TLC .
  • Isomeric byproducts : Ortho-substituted derivatives, differentiated by NOESY NMR (through-space coupling) or X-ray crystallography .
  • Oxidation products : Quinone-like structures formed via amine oxidation, identified by HRMS (m/z shifts +16 Da for oxygen addition) .

Advanced: How can contradictory data on catalytic efficiency (Pd vs. Cu) for aryl-amine coupling be resolved?

Answer:
Discrepancies arise from substrate-specific reactivity. For example:

  • Pd catalysts outperform Cu in electron-deficient systems (e.g., 4-fluoroiodobenzene, 82% yield) .
  • Cu catalysts excel with sterically demanding substrates (e.g., 3-iodotrifluoromethylbenzene) due to lower sensitivity to steric hindrance .
    Resolution involves:
  • Systematic screening : Test both catalysts under identical conditions (solvent, temperature, ligand).
  • Kinetic studies : Compare turnover frequencies (TOF) and activation energies via Arrhenius plots.

Basic: What are the applications of this compound in material science or medicinal chemistry?

Answer:

  • Material science : As a precursor for liquid crystals (methoxy groups enhance mesogenicity) or silicon-containing polymers (via silylation, as in compound 156a) .
  • Medicinal chemistry : Analogous structures (e.g., sulfonamide derivatives) show antiviral or antiplatelet activity, suggesting potential bioisosteric replacements .

Advanced: What computational tools are recommended for predicting the reactivity of this compound derivatives?

Answer:

  • DFT calculations : Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular dynamics (MD) : Simulate solvent effects and conformational flexibility (e.g., Amber or GROMACS) .
  • Docking studies : AutoDock Vina for predicting binding affinities to biological targets (e.g., enzyme active sites) .

Basic: How is the purity of this compound validated in academic research?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254–280 nm for aromatic absorption) and ≥95% peak area purity .
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (deviation <0.4%) .
  • Melting point : Sharp range (e.g., 120–122°C) indicates homogeneity, though polymorphs may require DSC analysis .

Advanced: What strategies mitigate decomposition during storage of this compound?

Answer:

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Low-temperature storage : –20°C in amber vials to reduce photodegradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1.0 wt% to inhibit amine oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline
Reactant of Route 2
N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline

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